1-(7-(o-tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
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Overview
Description
1-(7-(o-tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic organic compound that features a thiazepane ring, a triazole ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(o-tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiazepane Ring: This might involve the cyclization of a suitable precursor containing sulfur and nitrogen atoms.
Introduction of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Final Coupling Step: The final step would involve coupling the thiazepane and triazole moieties under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(7-(o-tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(7-(o-tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(7-(p-tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- 1-(7-(m-tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- 1-(7-(phenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Uniqueness
The uniqueness of 1-(7-(o-tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-(1,2,4-triazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-13-4-2-3-5-14(13)15-6-7-19(8-9-22-15)16(21)10-20-12-17-11-18-20/h2-5,11-12,15H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUNXDFTLYPKFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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